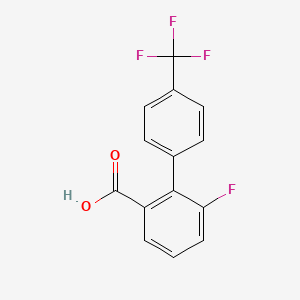
6-Fluoro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a fluorinated biphenyl derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluoro group at the 6th position and a trifluoromethyl group at the 4’ position on the biphenyl structure, along with a carboxylic acid functional group at the 2nd position. Its molecular formula is C14H9F3O2 and it has a molecular weight of 266.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Starting Materials: The reaction requires an aryl halide (such as 6-fluorobromobenzene) and a boronic acid derivative (such as 4’-(trifluoromethyl)phenylboronic acid).
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used.
Base: A base such as potassium carbonate (K2CO3) is added to facilitate the reaction.
Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in lipid metabolism, leading to a reduction in serum cholesterol and triglyceride levels.
Pathways Involved: The compound modulates pathways related to lipid biosynthesis and degradation, contributing to its hypolipidemic effects.
Comparison with Similar Compounds
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: can be compared with other similar compounds:
4’-(Trifluoromethyl)biphenyl-2-carboxylic acid: Lacks the fluoro group at the 6th position, which may affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)benzoic acid: Contains a single benzene ring with a trifluoromethyl group, differing in structure and potentially in function.
3-(Trifluoromethyl)benzoic acid: Similar in structure but with the trifluoromethyl group at a different position, leading to different chemical properties.
Conclusion
6-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. Additionally, its biological activities open up possibilities for therapeutic applications, particularly in the treatment of lipid disorders.
Properties
Molecular Formula |
C14H8F4O2 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
3-fluoro-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8F4O2/c15-11-3-1-2-10(13(19)20)12(11)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) |
InChI Key |
XRWZRLAEBMOGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14873596.png)
![5-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14873601.png)
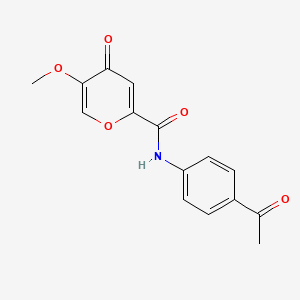
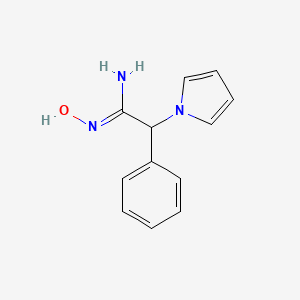
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)
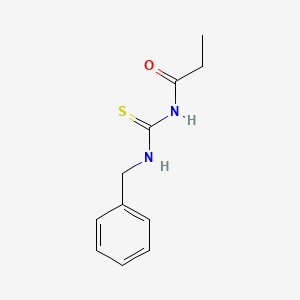

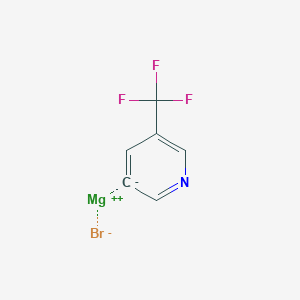
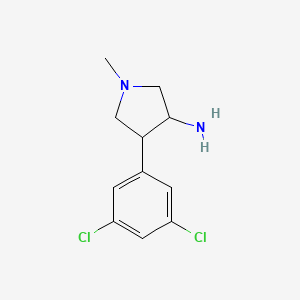
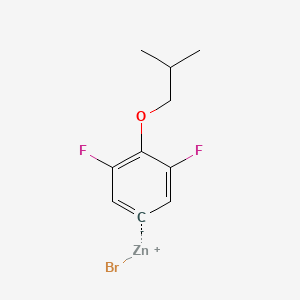
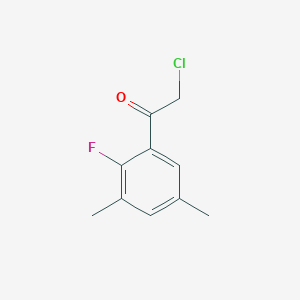
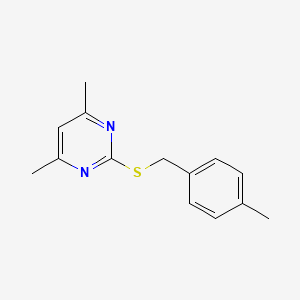
![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide](/img/structure/B14873664.png)

